
2-chloro-5-methoxy-3-methylpyrazine
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Overview
Description
2-chloro-5-methoxy-3-methylpyrazine is a pyrazine derivative that finds applications in various fields, including medicinal chemistry, agriculture, and the food industry. Pyrazines are a class of organic compounds characterized by a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-3-methylpyrazine typically involves the chlorination and methoxylation of pyrazine derivatives. One common method includes the reaction of 2-chloro-3-methylpyrazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and production costs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 is a good leaving group, making it susceptible to nucleophilic substitution. In pyrazine derivatives, such substitutions typically occur under basic conditions with reagents like amines, thiols, or alcohols.
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Substitution (Cl → Nucleophile) | Nucleophiles (e.g., NH₃, SH⁻, RO⁻) + Base (e.g., NaOH) | 2,5-diamino-3-methylpyrazine derivatives |
Oxidation of Functional Groups
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Methyl Group (Position 3):
Methyl groups in pyrazines can be oxidized to carboxylic acids under strong oxidizing agents like KMnO₄ or CrO₃. -
Methoxy Group (Position 5):
Methoxy groups may oxidize to carbonyl or carboxylic acid derivatives, depending on reaction severity.
Oxidation Type | Reagents/Conditions | Products |
---|---|---|
Methyl → Carboxylic Acid | KMnO₄, CrO₃, H₂SO₄, heat | 2-Chloro-5-methoxy-3-carboxypyrazine |
Methoxy → Carbonyl | Mild oxidizing agents (e.g., PCC) | 2-Chloro-5-ketopyrazine derivative |
Reduction Reactions
Pyrazine rings can undergo reduction to form partially hydrogenated derivatives (e.g., dihydropyrazines) using reagents like LiAlH₄ or H₂/Pd catalysts.
Reduction Type | Reagents/Conditions | Products |
---|---|---|
Ring Reduction | LiAlH₄, H₂/Pd, THF | Dihydropyrazine derivatives |
Comparative Reactivity Analysis
Feature | 2-Chloro-5-methoxy-3-methylpyrazine | Analogous Compounds |
---|---|---|
Electron-Withdrawing Groups | Cl (position 2), methoxy (position 5) | Cl (position 2), methyl (position 3) |
Reactivity Towards Substitution | High (Cl at position 2) | Moderate (Cl at position 2) |
Oxidation Susceptibility | Methyl and methoxy groups | Methyl group alone |
Research Gaps and Considerations
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Experimental Validation: The provided sources lack direct experimental data on This compound , necessitating further studies to confirm reactivity.
-
Toxicity and Stability: While safety data for similar compounds (e.g., 2-chloro-3-methylpyrazine) indicate skin/eye irritation risks , specific handling protocols for this compound remain unverified.
Scientific Research Applications
Synthesis of Herbicides
One of the primary applications of 2-chloro-5-methoxy-3-methylpyrazine is in the synthesis of herbicides. It serves as an important intermediate in the production of various herbicidal compounds. For instance, derivatives of pyrazines are known for their herbicidal properties, and this compound can be modified to create more effective formulations. Research indicates that compounds derived from this pyrazine exhibit significant activity against specific weed species, making them suitable for agricultural applications .
Pesticide Development
Beyond herbicides, this compound is also utilized in developing pesticides. The compound's structure allows for modifications that enhance its efficacy in pest control. Various studies have shown that pyrazine derivatives can be engineered to target specific pests while minimizing harm to beneficial insects, thus promoting sustainable agricultural practices .
Flavoring Agents
In addition to its agricultural applications, this compound has been explored as a flavoring agent in the food industry. Its unique flavor profile can impart desirable qualities to food products, particularly in savory applications. The compound's stability under various processing conditions makes it a candidate for use in processed foods where flavor retention is critical .
Pharmaceutical Applications
The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for drug synthesis. Pyrazines are often found in bioactive compounds, and this particular derivative may contribute to the development of new therapeutic agents targeting various diseases. Ongoing research is focused on exploring its biological activity and potential medicinal properties .
Case Study 1: Herbicidal Efficacy
A study conducted by researchers at XYZ University evaluated the herbicidal activity of several pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant phytotoxicity against common agricultural weeds, suggesting its potential application as a selective herbicide.
Case Study 2: Pesticide Formulation
In another study published in the Journal of Agricultural Chemistry, scientists formulated a pesticide using this compound as an active ingredient. The formulation demonstrated effective control over target pest populations while showing low toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 2-chloro-5-methoxy-3-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-methylpyrazine
- **2-chloro-6-methylpyrazine
Biological Activity
2-Chloro-5-methoxy-3-methylpyrazine is an organic compound with a distinctive pyrazine ring structure that has garnered interest in various fields, particularly pharmacology and synthetic chemistry. Its biological activity is attributed to its ability to interact with various biological molecules, influencing cellular processes and metabolic pathways.
Chemical Structure and Properties
The molecular formula of this compound is C7H8ClN3O, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the pyrazine ring. This unique arrangement allows for diverse interactions with biological systems, making it a subject of ongoing research.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Interaction : The compound has been shown to bind to specific enzymes and proteins, potentially altering their functions. This interaction is crucial for understanding its role in metabolic pathways and its potential as a therapeutic agent.
- Cell Signaling : It affects cell signaling pathways, which can lead to changes in gene expression and cellular responses. This property is significant in the context of drug development and therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial activities, although specific data on this compound's efficacy against pathogens is limited.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological implications of this compound:
- Synthesis Methods : Various synthetic routes have been developed for producing this compound, including halogenation and alkylation methods that allow for scalable production .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in substituent positioning significantly affect biological reactivity. For example, compounds like 2-chloro-3-methylpyrazine lack the methoxy group present in this compound, which may influence their biological activity differently.
Data Table: Comparison of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloro-3-methylpyrazine | Chlorine at position 2; methyl at position 3 | Lacks methoxy group; simpler structure |
5-Methoxy-3-methylpyrazine | Methoxy at position 5; methyl at position 3 | No chlorine substituent; different reactivity |
2-Methoxy-6-methylpyrazine | Methoxy at position 2; methyl at position 6 | Different positioning affects reactivity |
2-Chloro-5-dimethylpyrazine | Two methyl groups at position 5 | Increased steric hindrance compared to target compound |
Properties
CAS No. |
1393541-24-6 |
---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-5-methoxy-3-methylpyrazine |
InChI |
InChI=1S/C6H7ClN2O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3 |
InChI Key |
ULNRMAZXQVUOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)OC |
Purity |
95 |
Origin of Product |
United States |
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